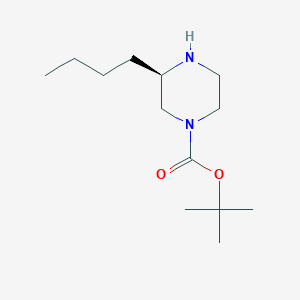

(R)-1-Boc-3-butyl-piperazine

Description

Significance of Chiral Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Agrochemicals

The piperazine ring is a privileged scaffold in drug discovery, frequently found in a multitude of approved pharmaceuticals. rsc.orgmdpi.com This six-membered heterocycle containing two nitrogen atoms is a key structural motif in blockbuster drugs such as the anticancer agent Gleevec (Imatinib) and the antiviral medication Indinavir. rsc.orgmdpi.comnih.gov In fact, piperazine is one of the top three most utilized N-heterocycles in FDA-approved drugs. beilstein-journals.org Its prevalence is due to its ability to introduce basic centers, improve pharmacokinetic properties, and provide a versatile handle for further chemical modification. thieme-connect.comlookchem.com

While many piperazine-containing drugs are substituted at the nitrogen atoms, there is a growing interest in exploring carbon-substituted piperazines to access novel chemical space. rsc.org The introduction of substituents onto the carbon atoms of the piperazine ring can lead to greater target selectivity and enhanced biological activity. nih.gov Chiral piperazine scaffolds are particularly valuable as they allow for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. rsc.orgnbinno.com Beyond pharmaceuticals, piperazine derivatives also find application in the agrochemical industry as pesticides and herbicides. mdpi.comlookchem.comchemimpex.com

Stereochemical Importance of (R)-Configuration in 3-Substituted Piperazine Derivatives

The stereochemistry of a molecule is paramount in determining its biological activity. The specific three-dimensional arrangement of atoms, or configuration, dictates how a molecule interacts with its biological target, such as a receptor or enzyme. In the case of 3-substituted piperazine derivatives, the designation of (R) or (S) at the chiral center on the third carbon atom can have a profound impact on the molecule's pharmacological profile.

For instance, studies on hydantoin (B18101) derivatives have shown that different absolute configurations lead to significant differences in affinities for the 5-HT7 receptor. acs.org The (R)-configuration at a specific stereocenter can lead to a more favorable binding orientation with the target protein, resulting in higher potency. The synthesis of optically pure stereoisomers is therefore essential to fully elucidate the structure-activity relationship and to develop drugs with optimal therapeutic effects. acs.org The ability to selectively synthesize the (R)-enantiomer of a 3-substituted piperazine allows medicinal chemists to fine-tune the properties of a drug candidate and potentially improve its efficacy and reduce off-target effects. acs.org

Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Piperazine Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its strategic role in piperazine chemistry is multifaceted and indispensable for the controlled and selective synthesis of complex piperazine derivatives.

One of the primary functions of the Boc group is to temporarily block one of the nitrogen atoms in the piperazine ring, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. chemicalbook.com This allows for regioselective functionalization of the piperazine core. For example, in the synthesis of (R)-1-Boc-3-methylpiperazine, the Boc group is introduced to protect one of the nitrogens, allowing for subsequent reactions at the other nitrogen or at the methyl group. chemicalbook.com

The Boc group is known for its stability under a variety of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). rsc.orgiris-biotech.de This orthogonality allows for selective deprotection without affecting other acid-labile groups that may be present in the molecule. The use of the Boc protecting group is a key strategy in solid-phase peptide synthesis (SPPS) and is compatible with the synthesis of complex molecules like peptide nucleic acids (PNAs). rsc.org Furthermore, the Boc group can influence the reactivity and conformation of the piperazine ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R)-3-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICOTLOPCODTO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647560 | |

| Record name | tert-Butyl (3R)-3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-59-6 | |

| Record name | 1,1-Dimethylethyl (3R)-3-butyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of R 1 Boc 3 Butyl Piperazine and Its Derivatives

Functional Group Interconversions at the Piperazine (B1678402) Scaffold

Functional group interconversions on the piperazine scaffold of derivatives of (R)-1-Boc-3-butyl-piperazine are crucial for synthesizing a wide range of molecules with diverse biological activities. These transformations often involve the manipulation of substituents on the piperazine ring to introduce desired functionalities.

For instance, a related compound, (R)-1-Boc-3-hydroxymethyl-piperazine, can be synthesized through a multi-step process. google.com This process begins with the reaction of ethylenediamine (B42938) and (R)-glycidol to form (R)-2-hydroxymethylpiperazine. google.com This intermediate is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to yield 1,4-di-Boc-2-hydroxymethyl piperazine. google.com Finally, selective hydrolysis under alkaline conditions affords (R)-1-Boc-3-hydroxymethyl piperazine. google.com This transformation highlights the ability to introduce and manipulate functional groups at the C-3 position of the piperazine ring.

Derivatization at the Secondary Amine (N-4) Position

The secondary amine at the N-4 position of this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents. This versatility is extensively utilized in medicinal chemistry to explore structure-activity relationships. acs.org

Common derivatization reactions at the N-4 position include:

Acylation: Reaction with acyl chlorides or carboxylic acids under standard coupling conditions to form amides. rsc.org

Alkylation: Introduction of alkyl or arylalkyl groups via reductive amination with aldehydes or ketones, or by nucleophilic substitution with alkyl halides. rsc.orgnih.gov

Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed cross-coupling reactions with aryl halides to introduce aryl substituents. researchgate.netresearchgate.net

These derivatizations are fundamental in the synthesis of diverse compound libraries for drug discovery. For example, the N-4 position of piperazine derivatives can be functionalized with various aromatic and heterocyclic moieties to create potent and selective receptor ligands. google.com

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they can be applied to derivatives of this compound to introduce carbon-based substituents directly onto the piperazine ring. While direct C-H functionalization of piperazines presents challenges, methods involving α-lithiation followed by trapping with electrophiles have been developed. beilstein-journals.org

More advanced strategies for C-C bond formation include stereospecific cross-coupling reactions of α-stannylated piperidine (B6355638) and other nitrogen-containing heterocycles. nih.govnsf.gov These methods, which often utilize specialized ligands and reaction conditions, allow for the precise introduction of aryl and other carbon groups while maintaining the stereochemical integrity of the chiral center. nih.govnsf.gov Although not specifically detailed for this compound in the provided results, these methodologies represent the forefront of C-C bond formation on saturated heterocyclic scaffolds.

A notable example of a cross-coupling reaction involving a piperazine derivative is the copper-catalyzed coupling of 1-Boc-piperazine with aryl iodides, which has been applied to the synthesis of the antidepressant drug Trazodone. researchgate.net

Deprotection Strategies of the Boc Group for Further Functionalization

The tert-butoxycarbonyl (Boc) protecting group at the N-1 position is crucial for moderating the reactivity of the piperazine ring during synthesis. Its removal is a key step to enable further functionalization at the newly liberated secondary amine.

The most common method for Boc deprotection is treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate. rsc.orgnih.govcore.ac.uk

Alternative and milder deprotection methods have also been developed to accommodate sensitive functional groups within the molecule. These include:

Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures can effect Boc removal. researchgate.netgoogle.com This method is advantageous as it often requires a simple workup of solvent evaporation. researchgate.netgoogle.com

Oxalyl Chloride in Methanol: This system provides a mild and efficient method for Boc deprotection at room temperature. nih.gov

Lewis Acids: Certain Lewis acids can also facilitate the cleavage of the Boc group.

Analytical Methodologies for Stereochemical Characterization of R 1 Boc 3 Butyl Piperazine

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical aspect of quality control for chiral molecules. heraldopenaccess.us Chiral chromatography is the most widely used and reliable method for separating enantiomers and accurately quantifying their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) within the HPLC column, which interacts differently with each enantiomer, leading to different retention times and thus, separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the (R) and (S) enantiomers, causing one to elute from the column faster than the other. The choice of CSP and mobile phase is critical for achieving baseline separation. For piperazine (B1678402) derivatives and other chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often effective.

A typical HPLC method for a similar chiral amine involves using a column like the Chiralcel OD-H with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol, often with a small amount of an amine additive like triethylamine (TEA) to improve peak shape. researchgate.net Detection is commonly performed using a UV detector. researchgate.net The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the resulting chromatogram.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) using a chiral capillary column is another powerful technique for enantiomeric separation. This method is suitable for volatile and thermally stable compounds. While the Boc-protecting group on (R)-1-Boc-3-butyl-piperazine provides some volatility, derivatization may sometimes be employed to enhance it. Chiral GC columns typically have a stationary phase that is a derivative of cyclodextrin.

Similar to chiral HPLC, the separation principle is based on the differential interaction between the enantiomers and the chiral stationary phase. The selection of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving separation. For the analysis of piperazine isomers, stationary phases such as 100% trifluoropropyl methyl polysiloxane have been shown to be effective in resolving regioisomers, indicating the potential for chiral variants of such columns to resolve enantiomers. nih.gov

Pre-column Derivatization for Enhanced Resolution and Detection

Pre-column derivatization is a strategy used to improve the chromatographic separation and detection of enantiomers. academicjournals.org This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC or GC column. academicjournals.org

For this compound, the secondary amine in the piperazine ring is the site for derivatization. A variety of CDAs are available for amines, including:

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC): Reacts with amines to form fluorescent carbamate diastereomers, enabling highly sensitive detection. acs.org

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): Reacts with primary and secondary amines to yield diastereomers that can be readily separated by reversed-phase HPLC. nih.gov

o-Phthalaldehyde (OPA) with a chiral thiol: Used for primary amines, but modifications of this chemistry can sometimes be applied to secondary amines. The reaction forms fluorescent isoindole derivatives. researchgate.net

The key advantage of this method is that it bypasses the need for expensive chiral columns. However, it requires that the derivatization reaction proceeds to completion without any racemization and that the CDA is enantiomerically pure. nih.gov

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method |

|---|---|---|---|

| (+)-1-(9-fluorenyl)ethyl chloroformate | FLEC | Primary/Secondary Amines | Fluorescence |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary/Secondary Amines | UV |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary/Secondary Amines | UV |

Spectroscopic Approaches for Stereochemical Assignment

While chromatography excels at determining enantiomeric purity, spectroscopic methods are essential for assigning the absolute configuration (i.e., confirming the 'R' or 'S' designation). nih.govmdpi.com Chiroptical spectroscopy techniques are particularly powerful for this purpose as they measure the differential interaction of chiral molecules with polarized light. nih.gov

Optical Rotation (OR): This classical technique measures the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An electronic CD (ECD) spectrum provides information about the stereochemistry of the molecule, which can be compared to theoretical spectra calculated using computational methods to assign the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the vibrational transition region. spark904.nl It is a highly reliable method for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. spark904.nl The experimental VCD spectrum is compared with the computationally predicted spectrum for a known configuration (e.g., the 'R' configuration) to confirm the stereochemistry. mdpi.com

Mass Spectrometry-Based Methods for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of chemical compounds by measuring their mass-to-charge ratio (m/z). nih.gov When coupled with a chromatographic separation method (GC-MS or LC-MS), it becomes an indispensable tool in the analysis of compounds like this compound. nih.govresearchgate.net

While standard MS does not differentiate between enantiomers, it provides crucial information for structural confirmation and quantification.

Identification: The mass spectrum of a compound provides its molecular weight and a unique fragmentation pattern. researchgate.net This fragmentation pattern serves as a "fingerprint" that can be used to confirm the identity of the target molecule by comparing it to a reference spectrum. For piperazine derivatives, characteristic fragmentation often involves cleavage of the piperazine ring. nih.gov

Quantification: When used as a detector for HPLC or GC, the mass spectrometer can be set to monitor specific ions corresponding to the analyte, a mode known as selected ion monitoring (SIM). This provides excellent sensitivity and selectivity, allowing for accurate quantification of the compound even at very low concentrations.

For chiral analysis, MS is used as the detector following separation by a chiral chromatographic technique (e.g., Chiral HPLC-MS). This hyphenated approach combines the enantioselective separation power of chiral chromatography with the high sensitivity and specificity of mass spectrometry for unequivocal identification and quantification of each enantiomer.

Computational Studies and Mechanistic Insights into R 1 Boc 3 Butyl Piperazine Synthesis and Reactivity

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical investigations into the synthesis of (R)-1-Boc-3-butyl-piperazine provide crucial insights into the reaction pathways that govern its formation and stereochemical outcome. A key synthetic route to such chiral piperazines involves the asymmetric lithiation of an N-Boc protected piperazine (B1678402), followed by trapping with an electrophile. nih.govmdpi.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions.

DFT calculations can be employed to map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. For the synthesis of this compound, this would involve modeling the deprotonation of 1-Boc-piperazine by a chiral lithium amide base, such as s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259). beilstein-journals.org The calculations would aim to determine the transition state structures for the removal of the pro-R and pro-S protons at the C3 position. The relative energies of these competing transition states would dictate the enantioselectivity of the initial lithiation step.

Following the lithiation, the subsequent alkylation with a butyl electrophile would also be modeled. The transition states for the approach of the butyl group to the lithiated piperazine intermediate would be calculated to ensure that the stereochemistry established in the first step is retained. These theoretical studies can reveal the intricate details of bond-breaking and bond-forming events and the role of the chiral ligand in creating a stereochemically biased reaction environment.

Table 1: Hypothetical DFT Calculated Energies for Key Species in the Asymmetric Synthesis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1-Boc-piperazine + s-BuLi/(-)-sparteine | 0.0 |

| TS_pro-S | Transition state for pro-S proton abstraction | 12.5 |

| TS_pro-R | Transition state for pro-R proton abstraction | 10.2 |

| Intermediate | (R)-lithiated-1-Boc-piperazine | -5.3 |

| TS_alkylation | Transition state for butylation | 8.7 |

| Product | This compound | -25.6 |

Note: The data in this table is illustrative and represents typical relative energies that might be obtained from DFT calculations for such a reaction.

Prediction and Optimization of Enantioselectivity via Computational Modeling

Computational modeling is a valuable tool for predicting and optimizing the enantioselectivity of asymmetric reactions. For the synthesis of this compound, the enantiomeric excess (e.e.) is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. This energy difference can be calculated with high accuracy using modern quantum chemical methods.

By modeling the reaction with different chiral ligands or reaction conditions (e.g., solvent, temperature), computational chemists can predict which combination will lead to the highest enantioselectivity. This in silico screening can significantly reduce the experimental effort required to optimize the reaction. For instance, various chiral diamines could be modeled as alternatives to (-)-sparteine, and their impact on the transition state energies could be evaluated. nih.gov

Furthermore, these models can provide a deep understanding of the origins of enantioselectivity. By analyzing the geometry of the transition states, researchers can identify the key non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for the stabilization of one transition state over the other. This knowledge can then be used to rationally design more effective chiral catalysts or ligands.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is not static but exists as an ensemble of rapidly interconverting conformations. The biological activity and reactivity of the molecule are often governed by the population of these conformers. Computational conformational analysis can be used to identify the low-energy conformations of the molecule and to determine their relative populations.

For this compound, the piperazine ring can adopt several chair and boat-like conformations. The bulky Boc and butyl substituents will have a strong influence on the preferred conformation. The butyl group at the C3 position can exist in either an axial or equatorial position, and the relative energies of these conformers are critical.

Stereoelectronic effects also play a crucial role in determining the conformational preferences and reactivity of piperazine derivatives. beilstein-journals.org One important stereoelectronic interaction is hyperconjugation, which involves the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In the case of this compound, hyperconjugative interactions between the nitrogen lone pairs and the anti-bonding orbitals of adjacent C-C or C-H bonds can influence the stability of different conformations. researchgate.net For example, an anti-periplanar arrangement of a nitrogen lone pair and a C-H bond can lead to a stabilizing n -> σ* interaction. These effects can be quantified using Natural Bond Orbital (NBO) analysis within the framework of quantum chemical calculations.

Table 2: Illustrative Conformational Energies of this compound

| Conformer | Butyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | Equatorial | 0.0 |

| Chair 2 | Axial | 2.1 |

| Twist-Boat 1 | - | 5.8 |

| Twist-Boat 2 | - | 6.3 |

Note: This table presents hypothetical relative energies for different conformations, illustrating the expected preference for the equatorial substituent.

Structure-Activity Relationship (SAR) Studies Enabled by Computational Methods

Computational methods are widely used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For a molecule like this compound, which is a potential building block in drug discovery, understanding its SAR is crucial.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel piperazine derivatives. researchgate.netmdpi.com These models are built by correlating various calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) of a set of known molecules with their experimentally determined activities. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds.

Molecular docking is another powerful computational technique used in SAR studies. nih.gov This method predicts the preferred binding mode of a ligand to a biological target, such as a protein receptor or enzyme. For this compound, docking studies could be performed to understand how it might interact with a specific target. The results can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding and can guide the design of more potent analogs. For example, modifications to the butyl group or the Boc protecting group could be explored computationally to enhance binding affinity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Boc-piperazine |

| s-BuLi |

Challenges and Future Directions in the Academic Research of Chiral Boc Piperazines

Addressing Regio- and Stereoselectivity in Complex Functionalizations

A primary hurdle in the synthesis of complex Boc-piperazines is achieving precise control over both regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the spatial arrangement of the atoms). The presence of two nitrogen atoms in the piperazine (B1678402) ring can lead to a variety of side reactions or inhibit the reactivity of the desired C-H bond. nih.govbeilstein-journals.org This makes it difficult to introduce substituents at specific carbon atoms in a predictable manner, especially when creating molecules with multiple stereocenters.

For instance, traditional methods for introducing substituents onto the carbon framework of piperazines are often lengthy and constrained by the availability of suitable starting materials. mdpi.com The development of methods that can selectively functionalize one specific C-H bond over others, while simultaneously controlling the 3D orientation of the new substituent, is a critical area of research. beilstein-journals.org Achieving high diastereoselectivity and enantioselectivity in these transformations is essential for accessing specific, biologically active isomers. nih.gov

| Challenge | Description | Key Research Focus |

| Regiocontrol | Difficulty in selectively functionalizing a specific carbon atom (e.g., C2 vs. C3) on the piperazine ring due to similar reactivity of C-H bonds. | Development of directing groups and catalysts that can differentiate between electronically and sterically similar positions. |

| Stereocontrol | The challenge of controlling the absolute and relative stereochemistry during functionalization, leading to mixtures of isomers. | Design of new chiral catalysts and auxiliaries, and exploration of substrate-controlled diastereoselective reactions. nih.gov |

| Substrate Scope | Many existing methods are limited to specific substitution patterns and may not be applicable to a wide range of chiral Boc-piperazine precursors. | Broadening the applicability of selective functionalization reactions to diverse and complex piperazine scaffolds. |

Advancements in Direct C-H Functionalization of Piperazines

Direct C-H functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. nsf.gov In the context of piperazines, this approach offers a more atom- and step-economical route to novel derivatives. mdpi.com However, the C-H functionalization of piperazines has proven to be a formidable challenge compared to other saturated N-heterocycles like pyrrolidines and piperidines. nih.gov The second nitrogen atom in the piperazine ring can interfere with catalytic cycles, leading to undesired side reactions or deactivation of the catalyst. nih.gov

Recent breakthroughs, particularly in the field of photoredox catalysis, have provided new avenues for the direct α-C–H functionalization of piperazines under mild conditions. nih.gov These methods often involve the generation of an α-amino radical, which can then be trapped by various radical acceptors. nih.gov

Key advancements and ongoing research in this area include:

Photoredox Catalysis : The use of visible light and photocatalysts, such as iridium complexes, to enable the direct arylation, vinylation, and alkylation of the piperazine core. mdpi.comresearchgate.net This approach has been successful in overcoming some of the side reactions associated with other methods. nih.gov

Asymmetric Lithiation : The development of direct diastereoselective α-C–H lithiation of N-Boc piperazines using chiral ligands like (-)-sparteine (B7772259). mdpi.com This technique allows for the introduction of various functional groups with good levels of diastereocontrol. mdpi.com

Transition-Metal Catalysis : While challenging, research into transition-metal-catalyzed C-H functionalization of piperazines continues, with a focus on developing new catalyst systems that can overcome the inherent reactivity issues. nih.gov

Overcoming Synthetic Limitations and Side Reactions (e.g., Ring-Fragmentation)

The synthesis of substituted piperazines is often plagued by limitations and undesirable side reactions. One significant challenge is the potential for ring-fragmentation or the formation of undesired byproducts during cyclization or functionalization steps. For example, attempts to construct the piperazine ring through certain intramolecular reactions can lead to the formation of more thermodynamically stable five-membered lactams instead of the desired six-membered piperazine. nih.gov

Another common issue is the formation of dehydrogenated products instead of the fully saturated piperazine ring, particularly in some transition-metal-catalyzed C-H functionalization reactions. beilstein-journals.org The presence of the second nitrogen atom can promote elimination pathways, leading to these undesired aromatic byproducts. nih.gov

| Limitation/Side Reaction | Description | Mitigation Strategy |

| Lactam Formation | Intramolecular cyclization reactions intended to form the piperazine ring can instead yield a five-membered lactam side product. nih.gov | Careful selection of reaction conditions, protecting groups, and cyclization strategy to favor the desired 6-endo-trig cyclization. |

| Dehydrogenation | C-H functionalization reactions can sometimes result in the formation of unsaturated or aromatic byproducts instead of the desired saturated piperazine. beilstein-journals.org | Development of milder reaction conditions and catalyst systems that avoid over-oxidation or elimination pathways. |

| Poor Substrate Scope | Many synthetic methods are not general and have a narrow substrate scope, failing with different substitution patterns. nih.govbeilstein-journals.org | Designing more robust and versatile synthetic methodologies that are tolerant of a wider range of functional groups. |

Development of Novel and Sustainable Catalytic Systems

The development of new and more sustainable catalytic systems is a major focus in modern organic synthesis, and the production of chiral Boc-piperazines is no exception. Traditional methods often rely on stoichiometric reagents, expensive and toxic heavy metals, and harsh reaction conditions.

Future research is geared towards several key areas of sustainable catalysis:

Photoredox Catalysis : As mentioned, visible-light photoredox catalysis is considered a greener approach due to its use of light as a renewable energy source and often milder reaction conditions. mdpi.com The development of organic photocatalysts further enhances the sustainability of this method by replacing rare and expensive transition metals. mdpi.com

Biocatalysis : The use of enzymes to perform stereoselective transformations offers a highly sustainable alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild, aqueous conditions and can provide exquisite levels of enantioselectivity. nih.gov The development of biocatalytic routes to chiral piperazine intermediates is a promising area for future research. mdpi.com

Earth-Abundant Metal Catalysis : There is a growing interest in replacing precious metal catalysts (e.g., palladium, iridium, rhodium) with catalysts based on more earth-abundant and less toxic metals like iron, copper, and nickel.

Exploration of New Methodologies for Accessing Diverse Stereoisomers

The biological activity of a chiral molecule is often highly dependent on its specific stereochemistry. Therefore, the ability to synthesize a diverse range of stereoisomers of a particular piperazine scaffold is crucial for drug discovery efforts. nih.gov Methodologies that allow for "stereodivergent" synthesis, where different stereoisomers can be accessed from a common starting material simply by changing the catalyst or reagents, are particularly valuable.

Recent strategies to access stereochemically diverse piperazines include:

Chiral Pool Synthesis : Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine core. nih.gov This approach can be used to synthesize enantiomerically pure piperazines.

Asymmetric Catalysis : The development of catalytic enantioselective methods for constructing the piperazine ring or for functionalizing a pre-existing piperazine core is a key area of research. acs.org This includes asymmetric hydrogenations and hydroaminations. nih.govacs.org

Heterocyclic Merging : A novel approach that involves fusing the piperazine ring with other heterocyclic systems to create new, stereochemically diverse scaffolds. nih.govnih.gov This strategy expands the accessible chemical space and can lead to compounds with unique biological properties. nih.gov

By addressing these challenges and pursuing these future directions, researchers can continue to expand the synthetic toolbox for creating complex and diverse chiral Boc-piperazines, ultimately enabling the discovery of new and improved therapeutics.

Q & A

Basic: What are the standard protocols for synthesizing (R)-1-Boc-3-butyl-piperazine with high enantiomeric purity?

Methodological Answer:

The enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. A validated approach uses (R)-configured α-amino acids as chiral precursors, followed by Boc protection and alkylation. For example, a one-pot method may involve:

Amino acid activation : Convert (R)-3-butyl-piperazine precursors to their tert-butoxycarbonyl (Boc) derivatives using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen .

Alkylation : Introduce the butyl group via nucleophilic substitution with 1-bromobutane in the presence of a base like K₂CO₃.

Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm Boc group (δ ~1.4 ppm for tert-butyl) and butyl chain integration (δ 0.9–1.5 ppm).

- HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) or GC-MS (HP-5MS column) to assess purity (>95%) .

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of Boc group) and ~1250 cm⁻¹ (C-O-C stretch).

- Optical rotation : Measure [α]D²⁵ to verify enantiomeric integrity (e.g., +15° to +25° for R-configuration) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies in yields (e.g., 40–80%) often stem from:

- Reaction conditions : Temperature control (e.g., 0°C vs. room temperature for Boc protection) and solvent choice (THF vs. DCM) impact side reactions .

- Catalyst loading : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) may require optimization (1–5 mol%) .

- Workflow validation : Reproduce protocols with strict inert atmosphere (N₂/Ar) and anhydrous reagents. Cross-validate with independent labs using shared reference standards .

Advanced: What strategies optimize reaction conditions to minimize byproducts during this compound synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, higher Boc₂O equivalents (1.2–1.5 eq.) reduce incomplete protection .

- Kinetic studies : Use in-situ FT-IR or LC-MS to monitor intermediate formation and adjust reaction time (e.g., 12–24 hrs for alkylation).

- Byproduct mitigation : Add molecular sieves to absorb water in Boc protection steps, reducing hydrolysis .

Basic: What handling and storage protocols ensure the stability of this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent Boc group cleavage. Desiccants (silica gel) minimize moisture .

- Handling : Use gloveboxes for hygroscopic intermediates. Avoid prolonged exposure to light or heat (>40°C) .

Advanced: How does the stereochemistry of this compound influence its biological activity in drug discovery?

Methodological Answer:

- Molecular docking : Compare R- and S-enantiomers’ binding to target receptors (e.g., serotonin or dopamine receptors). Use software like AutoDock Vina to simulate interactions .

- In vitro assays : Test enantiomers in cell-based models (e.g., cAMP assays) to correlate stereochemistry with potency. For example, the R-configuration may show 10-fold higher affinity due to optimal hydrophobic interactions .

Basic: What are common impurities in this compound, and how are they detected?

Methodological Answer:

- Impurities : Unreacted starting materials (e.g., piperazine), Boc-deprotected derivatives, or alkylation byproducts (e.g., dialkylated piperazine).

- Detection :

Advanced: What methodologies enable coupling reactions of this compound to generate complex pharmacophores?

Methodological Answer:

- Nucleophilic substitution : React the secondary amine with chloroacetyl chloride (e.g., in DCM with Et₃N) to form amide bonds .

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties. Example: React with propargyl bromide, then azides under conditions from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.